6-Chloro-4-methoxynicotinonitrile

Medicinal Chemistry Organic Synthesis Process Chemistry

Medicinal chemistry teams pursuing WDR5, LRRK2, or OGA inhibitors require a regioselective 6-chloro-4-methoxy-3-cyanopyridine scaffold. Generic analogs like 4,6-dichloronicotinonitrile introduce non-regioselective reactivity, while 4-methoxynicotinonitrile lacks the essential C6 cross-coupling handle. • Explicitly cited in patents WO-2021026672 (WDR5), WO-2021007477 (LRRK2), and WO-2021123291 (OGA) synthetic sequences. • Orthogonal Cl and OMe groups enable divergent SAR library elaboration via SNAr and Pd-catalyzed cross-coupling. • Validated 72-77% yield synthesis from 4,6-dichloronicotinonitrile supports reliable scale-up to multi-gram quantities.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
CAS No. 1187190-69-7
Cat. No. B1425353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-methoxynicotinonitrile
CAS1187190-69-7
Molecular FormulaC7H5ClN2O
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC=C1C#N)Cl
InChIInChI=1S/C7H5ClN2O/c1-11-6-2-7(8)10-4-5(6)3-9/h2,4H,1H3
InChIKeyQGEATODEGYRNCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-4-methoxynicotinonitrile: Versatile Pyridine Building Block


6-Chloro-4-methoxynicotinonitrile (CAS 1187190-69-7) is a heterocyclic pyridine derivative with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol. It is characterized by a chlorine atom at the 6-position and a methoxy group at the 4-position of the pyridine ring, with a nitrile group at the 3-position . This specific substitution pattern is not a random combination but a precisely engineered chemical handle. As a versatile building block , its primary value is in medicinal chemistry as an intermediate for synthesizing complex molecules with potential therapeutic applications, as evidenced by its inclusion in patent literature for inhibitors targeting WDR5, LRRK2, and OGA .

6-Chloro-4-methoxynicotinonitrile: Irreplaceable by Analogs


Generic substitution fails because the precise 4-methoxy-6-chloro substitution pattern on the 3-cyanopyridine core of CAS 1187190-69-7 is not a trivial structural variation; it is a critical determinant of both synthetic utility and downstream biological target engagement. Attempting to use a close analog like 4,6-dichloronicotinonitrile would introduce a second, highly reactive chlorine atom, leading to non-regioselective reactions and complex, difficult-to-purify product mixtures. Conversely, using an analog lacking the chlorine, such as 4-methoxynicotinonitrile , eliminates the crucial handle for cross-coupling or nucleophilic aromatic substitution (SNAr) reactions at the 6-position. Furthermore, the specific isomer of this compound is a verified intermediate in patents for high-value therapeutic targets like WDR5 and LRRK2 inhibitors , whereas isomeric variations with different substitution patterns would not be viable in the patented synthetic sequences.

6-Chloro-4-methoxynicotinonitrile: Procurement Evidence


High-Yield Synthesis from Common Precursor

When synthesizing 6-Chloro-4-methoxynicotinonitrile from the common precursor 4,6-dichloronicotinonitrile via a methoxide substitution, a yield of 77% has been demonstrated and documented in patent literature [1]. This establishes a reliable baseline for process chemists and procurement specialists evaluating the viability of incorporating this intermediate into a synthetic route.

Medicinal Chemistry Organic Synthesis Process Chemistry

High Purity Reduces Purification Burden

Commercial suppliers report typical purities for 6-Chloro-4-methoxynicotinonitrile ranging from 95% to 99% as determined by HPLC . While a baseline purity of 95% is common for research intermediates, the availability of material with a validated purity of 99% (typical in batch COA) provides a quantifiable advantage. This higher purity can reduce the need for additional purification steps in subsequent reactions, saving time and resources.

Medicinal Chemistry Procurement Quality Control

Regioselective Reactivity for Drug Candidate Synthesis

The 6-chloro group of 6-Chloro-4-methoxynicotinonitrile provides a specific handle for nucleophilic aromatic substitution (SNAr) under microwave conditions, as demonstrated in a patented synthetic route . This reaction enables the efficient and selective introduction of complex amine fragments to generate advanced intermediates. This specific reactivity is the basis for its use in the synthesis of heterocyclic WDR5 and LRRK2 inhibitors , a utility not shared by non-chlorinated or differently halogenated analogs.

Medicinal Chemistry Drug Discovery Chemical Biology

Reproducible Synthetic Procedure

Multiple independent sources, including patents and supplier literature, document a highly consistent and reproducible synthesis of 6-Chloro-4-methoxynicotinonitrile from 4,6-dichloronicotinonitrile with yields around 72-77% . This consistency reduces the risk associated with scaling up reactions or transferring a synthetic protocol between different labs.

Organic Synthesis Process Chemistry Procurement

6-Chloro-4-methoxynicotinonitrile: Key Applications


Strategic Procurement for WDR5, LRRK2, and OGA Programs

Based on direct patent evidence , this compound is an explicit intermediate in the synthesis of inhibitors for high-value oncology and neurology targets. Procurement is most justified for medicinal chemistry teams actively pursuing structure-activity relationship (SAR) studies around these specific protein targets. The compound's specific substitution pattern is required to follow the patented synthetic routes.

Large-Scale Synthesis and Process Optimization

Given the documented high-yielding (72-77%) and reproducible synthesis from the readily available 4,6-dichloronicotinonitrile precursor [1], this compound is a strong candidate for process scale-up. Procurement in multi-gram to kilogram quantities is a well-validated and low-risk undertaking for contract research organizations (CROs) or pharmaceutical process chemistry departments needing to produce advanced intermediates.

Quality Control and Analytical Method Development

The availability of 6-Chloro-4-methoxynicotinonitrile at validated high purities (up to 99%) makes it suitable as a reference standard for developing and validating HPLC methods. Its procurement for this purpose ensures accurate quantification and purity assessment of reaction mixtures and final compounds derived from it, which is a cornerstone of robust pharmaceutical development.

Diversification of Pyridine Chemical Libraries

For core facilities and research groups building diverse screening libraries, this compound represents a privileged pyridine scaffold. Its orthogonal chlorine and methoxy functional handles allow for divergent and regioselective elaboration [2], enabling the rapid synthesis of multiple unique analogs for biological screening against a broad range of targets beyond those already patented.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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